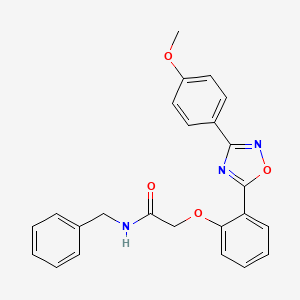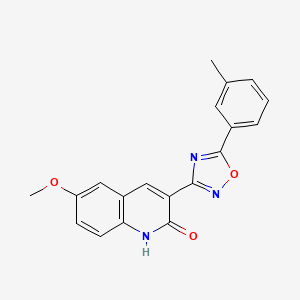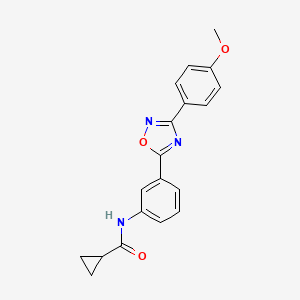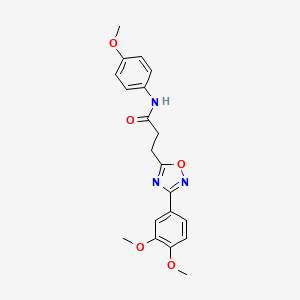
N-cyclopentyl-4-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)butanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-cyclopentyl-4-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)butanamide, also known as CP-47,497, is a synthetic cannabinoid that was developed in the 1980s. It is a potent agonist of the cannabinoid receptors, which are part of the endocannabinoid system in the human body. CP-47,497 has been the subject of extensive scientific research due to its potential therapeutic applications, as well as its use as a recreational drug.
Mecanismo De Acción
N-cyclopentyl-4-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)butanamide exerts its effects by binding to the cannabinoid receptors in the body, which are primarily located in the brain and immune system. The activation of these receptors leads to a variety of physiological responses, including pain relief, reduced inflammation, and altered mood.
Biochemical and Physiological Effects
This compound has been shown to have a range of biochemical and physiological effects. It has been shown to inhibit the release of pro-inflammatory cytokines, reduce oxidative stress, and modulate the activity of various neurotransmitters in the brain. These effects are thought to underlie its therapeutic potential for a range of medical conditions.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-cyclopentyl-4-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)butanamide has several advantages for use in laboratory experiments. It is a potent and selective agonist of the cannabinoid receptors, making it a useful tool for studying the endocannabinoid system. However, its use is limited by its potential for abuse and the fact that it is a controlled substance in many countries.
Direcciones Futuras
There are several potential future directions for research on N-cyclopentyl-4-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)butanamide. One area of interest is its potential for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Another area of research is its potential for the treatment of chronic pain, which is a major public health issue. Additionally, further research is needed to fully understand the mechanisms underlying its therapeutic effects and to develop safer and more effective synthetic cannabinoids.
Métodos De Síntesis
The synthesis of N-cyclopentyl-4-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)butanamide involves several steps, including the preparation of the oxadiazole ring and the coupling of the cyclopentyl group with the oxadiazole. The final product is obtained through a series of purification steps, including column chromatography and recrystallization. The synthesis of this compound is a complex process that requires specialized equipment and expertise.
Aplicaciones Científicas De Investigación
N-cyclopentyl-4-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)butanamide has been the subject of numerous scientific studies due to its potential therapeutic applications. It has been shown to have analgesic, anti-inflammatory, and neuroprotective effects, making it a promising candidate for the treatment of various medical conditions, including chronic pain, multiple sclerosis, and Alzheimer's disease.
Propiedades
IUPAC Name |
N-cyclopentyl-4-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]butanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N3O2/c1-13-9-11-14(12-10-13)18-20-17(23-21-18)8-4-7-16(22)19-15-5-2-3-6-15/h9-12,15H,2-8H2,1H3,(H,19,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSYONFKEMLNZNY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NOC(=N2)CCCC(=O)NC3CCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
44 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID49725275 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.











![N-[[4-hydroxy-3-(6-methyl-1,3-benzoxazol-2-yl)phenyl]carbamothioyl]-4-methoxy-3-nitrobenzamide](/img/structure/B7700953.png)

![N-(1-butyl-6-methoxy-1H-pyrazolo[3,4-b]quinolin-3-yl)-3-methylbenzamide](/img/structure/B7700963.png)
![(E)-N'-(3-hydroxybenzylidene)-2,6-dimethylimidazo[1,2-a]pyridine-3-carbohydrazide](/img/structure/B7700979.png)